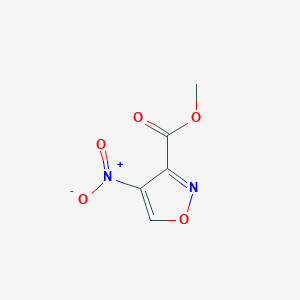

Methyl 4-nitro-1,2-oxazole-3-carboxylate

説明

Methyl 4-nitro-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a nitro (-NO₂) group at position 4 and a methyl ester (-COOCH₃) at position 3. The 1,2-oxazole ring consists of three carbons, one oxygen, and one nitrogen atom arranged in a five-membered aromatic ring. The nitro group is a strong electron-withdrawing substituent, which influences the compound’s reactivity and stability, while the ester group enhances its solubility in organic solvents.

特性

IUPAC Name |

methyl 4-nitro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c1-11-5(8)4-3(7(9)10)2-12-6-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWHLATUJBRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitro-1,2-oxazole-3-carboxylate typically involves the nitration of methyl 1,2-oxazole-3-carboxylate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

化学反応の分析

Types of Reactions

Methyl 4-nitro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid or base.

Major Products Formed

Reduction: Methyl 4-amino-1,2-oxazole-3-carboxylate.

Substitution: Various substituted oxazole derivatives.

Hydrolysis: 4-nitro-1,2-oxazole-3-carboxylic acid.

科学的研究の応用

Organic Synthesis

Methyl 4-nitro-1,2-oxazole-3-carboxylate serves as an important precursor for the synthesis of various bioactive molecules. Its reactivity allows for the formation of diverse heterocyclic compounds, making it a valuable intermediate in organic synthesis. It is often utilized in:

- Synthesis of Heterocycles : The compound can be transformed into more complex structures through various reactions such as nucleophilic substitution and cyclization.

- Development of Pharmaceutical Intermediates : It has been used to create intermediates for drugs targeting various diseases.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential for developing new therapeutic agents. Its derivatives may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess significant antibacterial properties.

- Anti-cancer Properties : Research has suggested that certain derivatives can inhibit tumor growth by targeting specific cancer-related pathways.

Case Study Example : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further drug development .

Material Science

In material science, this compound is employed in the production of specialty chemicals and advanced materials due to its unique properties. Applications include:

- Polymer Production : The compound can be used as a monomer in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties.

- Agrochemicals : Its derivatives are explored for use in agrochemicals, enhancing crop protection formulations.

Biochemical Mechanisms

The biochemical interactions of this compound primarily involve its role as an enzyme inhibitor. For instance:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to oxidative stress pathways, which are crucial in various diseases.

作用機序

The mechanism of action of Methyl 4-nitro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

類似化合物との比較

Table 1: Key Properties of Comparable Oxazole Derivatives

Analysis of Substituent Effects

Electronic Effects

- Nitro vs. Amino Groups: The nitro group in this compound withdraws electron density, making the ring less reactive toward electrophilic substitution compared to its amino-substituted counterpart (e.g., ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) .

- Methyl vs.

Steric and Solubility Considerations

Stability and Reactivity

- Nitro Derivatives : Nitro-substituted oxazoles (e.g., the target compound and ’s benzoxazole) are prone to reduction reactions, which could limit their utility in reducing environments.

- Amino Derivatives: Amino-substituted oxazoles (e.g., ) are more nucleophilic and may participate in coupling reactions, making them valuable intermediates in heterocyclic synthesis .

Notes

Data Limitations : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally analogous compounds.

Discrepancies : The molecular formula for methyl 4-methyl-1,2-oxazole-3-carboxylate (C₉H₁₀N₂O, ) appears inconsistent with its naming convention; this may reflect a reporting error or alternative substitution pattern .

Q & A

Q. What are the standard synthetic routes for Methyl 4-nitro-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration of a pre-functionalized oxazole precursor. For example, ethyl analogs (e.g., Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate) are prepared through cyclocondensation of β-ketoesters with hydroxylamine derivatives, followed by selective nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) . Optimization involves controlling temperature (0–5°C for nitration) and stoichiometry to minimize byproducts like ring-opening or over-nitration. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on a combination of ¹H/¹³C NMR (to identify ester, nitro, and oxazole protons/carbons), FT-IR (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles, particularly the planarity of the oxazole ring and nitro group orientation .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the nitro group on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing nature of the nitro group, predicting electrophilic substitution sites. Fukui indices and Molecular Electrostatic Potential (MEP) maps quantify local reactivity, aiding in understanding regioselectivity in further functionalization (e.g., nucleophilic attack at the 5-position of the oxazole ring) . Software like Gaussian or ORCA is recommended for these analyses.

Q. How can crystallographic data resolve contradictions in reported bond angles for nitro-substituted oxazoles?

Discrepancies in bond angles (e.g., C3-NO₂ vs. C4-NO₂ torsion) arise from variations in crystal packing or thermal motion. Using SHELXL with anisotropic displacement parameters refines these angles. For example, the nitro group’s O-N-O angle typically ranges from 124° to 127° in similar compounds, and deviations may indicate steric strain or hydrogen bonding with adjacent molecules .

Q. What in vitro assays are effective for evaluating the compound’s antimicrobial activity, and how do results compare to structural analogs?

Analogous ethyl derivatives (e.g., Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate) show antimicrobial activity via broth microdilution assays (MIC values: 8–32 µg/mL against S. aureus). For Methyl 4-nitro derivatives, similar protocols are used, with modifications to account for nitro group redox activity. Comparative studies should include time-kill kinetics and synergy testing with β-lactams to assess potentiation effects .

Methodological Considerations

Q. What strategies mitigate decomposition during storage of nitro-substituted oxazoles?

Decomposition via hydrolysis or photodegradation is minimized by storing the compound in amber vials under inert atmosphere (N₂ or Ar) at –20°C. Stability studies using HPLC-PDA (monitoring degradation peaks at 254 nm) confirm shelf life. Adding radical scavengers (e.g., BHT) may further stabilize nitro groups prone to radical-mediated breakdown .

Q. How are ring-puckering dynamics analyzed in crystallographic studies?

Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) quantify non-planarity in five-membered oxazole rings. For this compound, software like CrystalExplorer calculates these parameters from X-ray data, revealing correlations between puckering and nitro group steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。